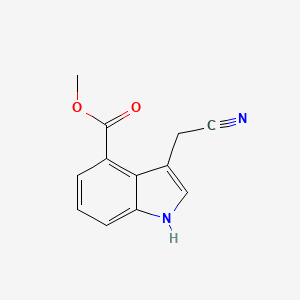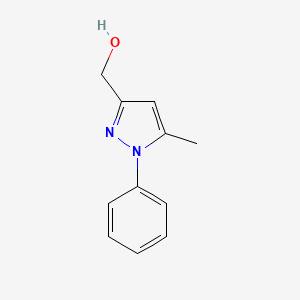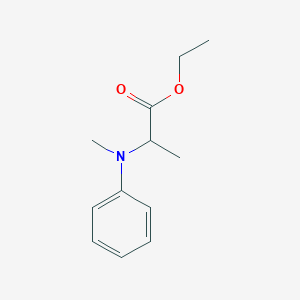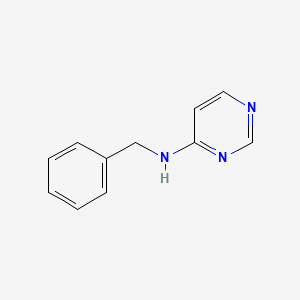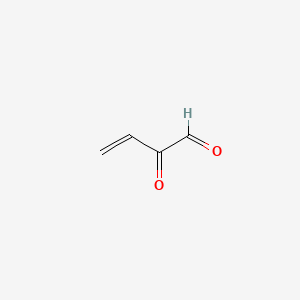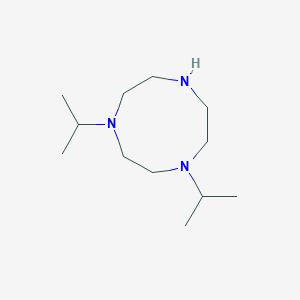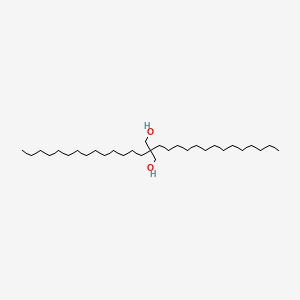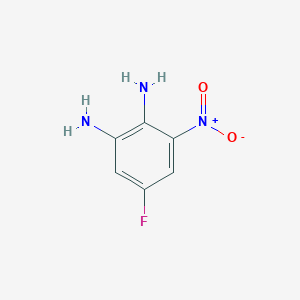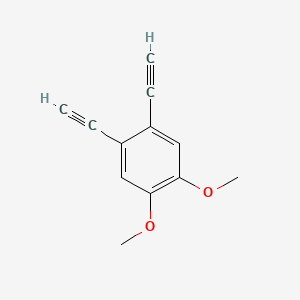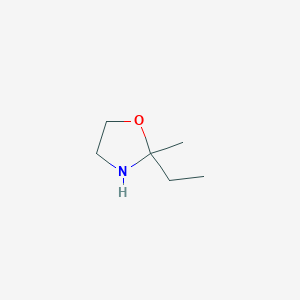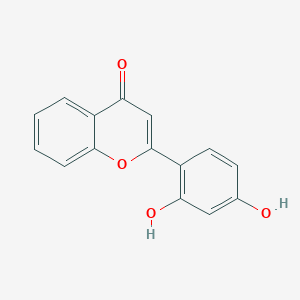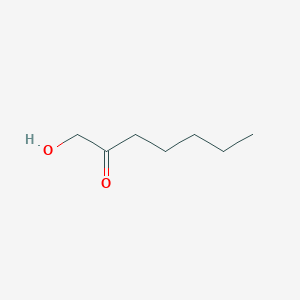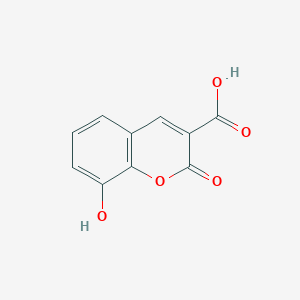
8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, also known as coumarin-3-carboxylic acid, is a natural organic compound that belongs to the coumarin family. It is a yellow crystalline solid that is soluble in water and organic solvents. Coumarin-3-carboxylic acid is widely used in scientific research due to its diverse biological activities.
Scientific Research Applications
Synthesis and Optimization
Research by Zhu et al. (2014) developed a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, including 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. The synthesis involves a two-step process starting from commercially available 1-(2-hydroxyphenyl) ethanone and involves Vilsmeier reaction and oxidation (Zhu et al., 2014).
Fluorescence Properties
Shi et al. (2017) synthesized derivatives of benzo[c]coumarin carboxylic acids, including 7-hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid, which displayed excellent fluorescence in ethanol solution and solid state, due to a larger conjugated system and various hydrogen bonds (Shi et al., 2017).
Antimicrobial Activity
Ghashang et al. (2015) reported the synthesis and in vitro microbiological evaluation of novel series of 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, which exhibited significant antimicrobial activity against different bacterial and fungal strains (Ghashang et al., 2015).
Structural Analysis
Li et al. (2010) conducted a structural analysis of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, providing valuable insights into the crystal structure of closely related compounds, which can be useful in understanding the properties and applications of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (Li et al., 2010).
Agonist for G Protein-Coupled Receptor GPR35
Funke et al. (2013) identified 8-amido-chromen-4-one-2-carboxylic acid derivatives as novel agonists for the G protein-coupled orphan receptor GPR35. These compounds, including 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, were characterized for their selectivity and potency, providing a potential basis for future drug development (Funke et al., 2013).
Antimicrobial and Antifungal Agents
Mahesh et al. (2022) synthesized novel oxadiazole derivatives containing 2H-chromen-2-one moiety, using precursors like N'-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboximidamide. These compounds were evaluated for their antibacterial and antifungal activities, indicating potential applications in treating infections (Mahesh et al., 2022).
properties
IUPAC Name |
8-hydroxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-7-3-1-2-5-4-6(9(12)13)10(14)15-8(5)7/h1-4,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBIAGDWRHWFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428467 | |
| Record name | 8-hydroxy-3-carboxy-coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid | |
CAS RN |
1728-89-8 | |
| Record name | 8-hydroxy-3-carboxy-coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-](/img/structure/B3048443.png)
